METHYL 2,6-DIISOPROPYL-4-(4-FLUOROPHENYL)-3-HYDROXYMETHYL-5-METHOXYPYRIDINE-3-CARBOXYLATE
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Overview
Description
METHYL 2,6-DIISOPROPYL-4-(4-FLUOROPHENYL)-3-HYDROXYMETHYL-5-METHOXYPYRIDINE-3-CARBOXYLATE is a complex organic compound with a unique structure It features a pyridine ring substituted with fluorophenyl, methoxymethyl, and di(propan-2-yl) groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2,6-DIISOPROPYL-4-(4-FLUOROPHENYL)-3-HYDROXYMETHYL-5-METHOXYPYRIDINE-3-CARBOXYLATE typically involves multi-step organic reactions. One common approach is to start with the pyridine ring and introduce the substituents through a series of reactions such as Friedel-Crafts acylation, nucleophilic substitution, and esterification. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.
Chemical Reactions Analysis
Types of Reactions
METHYL 2,6-DIISOPROPYL-4-(4-FLUOROPHENYL)-3-HYDROXYMETHYL-5-METHOXYPYRIDINE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one substituent with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
METHYL 2,6-DIISOPROPYL-4-(4-FLUOROPHENYL)-3-HYDROXYMETHYL-5-METHOXYPYRIDINE-3-CARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays.
Medicine: It has potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of METHYL 2,6-DIISOPROPYL-4-(4-FLUOROPHENYL)-3-HYDROXYMETHYL-5-METHOXYPYRIDINE-3-CARBOXYLATE involves its interaction with molecular targets such as enzymes or receptors. The specific pathways depend on the context of its use. For example, in medicinal applications, it may bind to a target protein and modulate its activity, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(4-chlorophenyl)-5-(methoxymethyl)-2,6-di(propan-2-yl)pyridine-3-carboxylate
- Methyl 4-(4-bromophenyl)-5-(methoxymethyl)-2,6-di(propan-2-yl)pyridine-3-carboxylate
Uniqueness
METHYL 2,6-DIISOPROPYL-4-(4-FLUOROPHENYL)-3-HYDROXYMETHYL-5-METHOXYPYRIDINE-3-CARBOXYLATE is unique due to the presence of the fluorine atom, which can significantly influence its chemical properties and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
Properties
IUPAC Name |
methyl 4-(4-fluorophenyl)-5-(methoxymethyl)-2,6-di(propan-2-yl)pyridine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26FNO3/c1-12(2)19-16(11-25-5)17(14-7-9-15(22)10-8-14)18(21(24)26-6)20(23-19)13(3)4/h7-10,12-13H,11H2,1-6H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLWQAKHXRZNEIY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=C(C(=N1)C(C)C)COC)C2=CC=C(C=C2)F)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26FNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60652645 |
Source
|
Record name | Methyl 4-(4-fluorophenyl)-5-(methoxymethyl)-2,6-di(propan-2-yl)pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60652645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
887407-03-6 |
Source
|
Record name | Methyl 4-(4-fluorophenyl)-5-(methoxymethyl)-2,6-di(propan-2-yl)pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60652645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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